molecular formula C6H10O4S2 B1362523 (Ethylenedithio)diacetic acid CAS No. 7244-02-2

(Ethylenedithio)diacetic acid

Cat. No.: B1362523
CAS No.: 7244-02-2
M. Wt: 210.3 g/mol
InChI Key: CCQMORVULNZXIA-UHFFFAOYSA-N
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Description

(Ethylenedithio)diacetic acid is a linear aliphatic thiopolycarboxylic acid with the molecular formula C6H10O4S2 and a molecular weight of 210.27 g/mol . This compound is known for its unique structure, which includes two carboxylic acid groups and a central ethylene bridge flanked by sulfur atoms. It is used in various chemical applications due to its reactivity and ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethylenedithio)diacetic acid can be synthesized through the reaction of thioglycolic acid with 1,2-dibromoethane. The reaction typically involves mixing thioglycolic acid, water, ethanol, and sodium hydroxide, followed by the addition of 1,2-dibromoethane under reflux conditions with strong agitation over a period of three hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Ethylenedithio)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.

    Substitution: The hydrogen atoms in the carboxylic acid groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Ethylenedithio)diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Ethylenedithio)diacetic acid involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as ligands, binding to metal ions and stabilizing them. This property is particularly useful in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

Similar Compounds

    Dithiodiglycolic acid: Similar structure but with different functional groups.

    2,2’-Dithiodibenzoic acid: Contains aromatic rings instead of an ethylene bridge.

    2,2’-Thiodiacetic acid: Similar but lacks the second sulfur atom.

Uniqueness

(Ethylenedithio)diacetic acid is unique due to its combination of two carboxylic acid groups and two sulfur atoms flanking an ethylene bridge. This structure provides distinct reactivity and complexation properties compared to other thiopolycarboxylic acids .

Properties

IUPAC Name

2-[2-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQMORVULNZXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309760
Record name (Ethylenedithio)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7244-02-2
Record name 7244-02-2
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Record name (Ethylenedithio)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Ethylenedithio)diacetic Acid
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Synthesis routes and methods

Procedure details

Dimethyl 2,2′-(ethane-1,2-diylbis(sulfanediyl))diacetate (7.00 g, 29.4 mmol) was heated to reflux for two hours in 2 N HCl (50 mL). Cooling the mixture to room temperature gave a clear solution, which was concentrated to dryness in vacuo, giving Compound 3 as a white solid, 5.98 g (96.8%). 1H NMR (400 MHz, D2O) δ 3.47 (s, 4H), 2.95 (s, 4H). 13C NMR (101 MHz, D2O) δ 174.61, 33.28, 31.39.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (Ethylenedithio)diacetic acid contribute to the synthesis of novel materials?

A1: this compound serves as a molecular precursor for synthesizing nitrogen and sulfur-doped carbon nanodots (CNDs) []. This "single" molecular precursor approach, containing both carbon and the sulfur dopant atoms within the same molecule, allows for a controlled doping process at the molecular level []. This method offers insights into the effects of doping on the CNDs' electronic structure and their potential applications in optoelectronic devices.

Q2: What is the impact of using this compound on the optical properties of the synthesized materials?

A2: Utilizing this compound as a precursor in CND synthesis leads to the emergence of new light absorption and photoluminescence bands around 500 nm []. These optical properties are attributed to the nitrogen and sulfur doping, resulting in broadband electroluminescence covering the visible light range (500-700 nm) []. This characteristic makes these doped CNDs suitable for applications like white light-emitting diodes (LEDs) [].

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